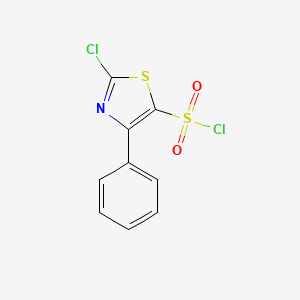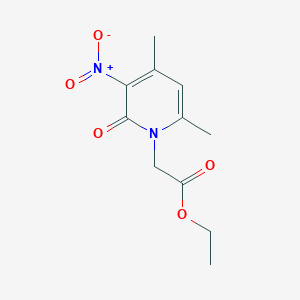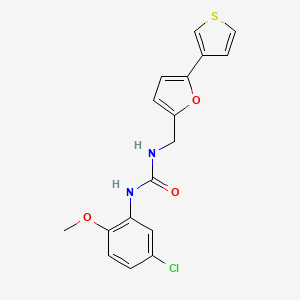
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in immune cell development and function. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases and transplant rejection.
Mecanismo De Acción
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide selectively inhibits JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in immune cell development and function. By inhibiting JAK3, this compound reduces the production of cytokines that are involved in the inflammatory response, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to prevent transplant rejection in animal models. This compound has been shown to have a good safety profile, with few adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide has several advantages for lab experiments, including its selectivity for JAK3, its ability to reduce inflammation and immune cell activation, and its potential therapeutic applications in autoimmune diseases and transplant rejection. However, this compound has some limitations, including its potential for off-target effects, its limited bioavailability, and its potential for drug interactions.
Direcciones Futuras
There are several future directions for research on (E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide, including its potential use in other autoimmune diseases, its potential use in combination with other therapies, and its potential for the treatment of other inflammatory conditions. Additionally, future research could focus on improving the bioavailability and selectivity of this compound, as well as identifying potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of (E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide involves several steps, starting with the reaction of cyclopropylamine with 4-bromo-2-butenoic acid to form the corresponding amide. The amide is then reacted with N,N-dimethylformamide dimethyl acetal and hydroxylamine to form the oxime intermediate. The oxime is then reduced to the amine using sodium borohydride, followed by the reaction with 2-hydroxy-2-phenylethyl bromide to form the final product.
Aplicaciones Científicas De Investigación
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide has been extensively studied for its potential therapeutic applications in autoimmune diseases and transplant rejection. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been studied for its potential use in preventing transplant rejection, as JAK3 plays a crucial role in the development and function of immune cells.
Propiedades
IUPAC Name |
(E)-N-cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-18(2)12-6-9-17(21)19(15-10-11-15)13-16(20)14-7-4-3-5-8-14/h3-9,15-16,20H,10-13H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETRKOBYBYUWND-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CC(C1=CC=CC=C1)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CC(C1=CC=CC=C1)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456500.png)


![N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2456504.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide](/img/structure/B2456505.png)
![Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate](/img/structure/B2456507.png)
![N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456508.png)
![4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid](/img/structure/B2456509.png)





![4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine](/img/structure/B2456522.png)